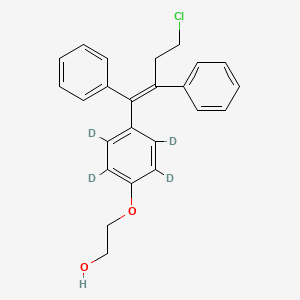

Ospemifene-d4-1

Description

Deuterium (B1214612) Labeling as a Tool in Pharmaceutical and Metabolic Studies

Among the stable isotopes, deuterium (D or ²H), a heavy isotope of hydrogen, is frequently used in pharmaceutical and metabolic research. clearsynth.comsimsonpharma.com The replacement of hydrogen with deuterium is one of the most subtle chemical changes possible, yet it can have a profound impact on a drug's characteristics. nih.gov This process, known as deuteration, is a key technique for several reasons.

Firstly, deuterium-labeled compounds are crucial for studying drug absorption, distribution, metabolism, and excretion (ADME). metsol.comclearsynth.com By using a deuterated version of a drug, researchers can trace its metabolic fate in the body, identify its metabolites, and understand its pharmacokinetic profile with high precision. clearsynth.comsimsonpharma.com

Secondly, the bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This can lead to a phenomenon known as the "kinetic isotope effect," where reactions involving the breaking of this bond occur more slowly. symeres.com This effect can be strategically used in drug design to slow down metabolic processes at specific points in a molecule, potentially improving a drug's metabolic stability and half-life. symeres.comnih.gov

Most significantly, deuterated compounds like Ospemifene-d4-1 serve as ideal internal standards for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). aptochem.com An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. scioninstruments.com Because a deuterated standard is chemically almost identical to the non-labeled analyte, it behaves similarly during sample extraction and chromatographic separation but is distinguishable by its higher mass in the mass spectrometer. aptochem.comchromforum.org This ensures highly accurate and precise measurement of the drug's concentration in biological fluids such as blood or plasma. aptochem.comscioninstruments.com

Overview of Ospemifene (B1683873) and the Rationale for Deuterated Analogs

Properties of Ospemifene and its Deuterated Analog

| Property | Ospemifene | This compound |

| Chemical Formula | C₂₄H₂₃ClO₂ wikipedia.org | C₂₄H₁₉D₄ClO₂ |

| Molar Mass | 378.90 g/mol wikipedia.org | Approx. 382.9 g/mol |

| Primary Use | Selective Estrogen Receptor Modulator (SERM) wikipedia.org | Internal Standard for Bioanalysis aptochem.commedchemexpress.com |

| Isotopic Label | None | Deuterium (d4) medchemexpress.com |

Ospemifene as a Selective Estrogen Receptor Modulator (SERM)

Ospemifene is a non-hormonal medication classified as a selective estrogen receptor modulator (SERM). wikipedia.orgdrugbank.com SERMs are a unique class of compounds that exhibit a distinctive mix of estrogenic (agonist) and anti-estrogenic (antagonist) effects in different tissues. patsnap.comnih.gov Ospemifene selectively binds to estrogen receptors (ERα and ERβ) found throughout the body. patsnap.com

Its mechanism of action is tissue-specific. In the vaginal epithelium, ospemifene acts as an estrogen agonist, promoting the thickening and maturation of the tissue. patsnap.compatsnap.com This effect is beneficial in treating symptoms associated with vulvar and vaginal atrophy (VVA) in postmenopausal women. nih.gov Conversely, in other tissues such as the breast, it can exhibit antagonist properties, blocking the effects of estrogen. patsnap.compatsnap.com It may also have estrogen-agonist effects on bone, potentially contributing to the maintenance of bone density. patsnap.com This tissue-selective activity allows ospemifene to provide targeted therapeutic benefits while potentially minimizing some of the risks associated with systemic estrogen therapies. patsnap.compatsnap.com

Role of Deuterium Labeling in Investigating Ospemifene

The compound this compound is a deuterium-labeled version of ospemifene, specifically designed for research and analytical purposes. medchemexpress.com The primary and most critical role of this compound is to serve as an internal standard in bioanalytical methods, particularly for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). aptochem.comcerilliant.com

When researchers need to measure the precise concentration of ospemifene in a biological sample (e.g., plasma or serum), they add a known amount of this compound to the sample before processing. scioninstruments.com During the analytical procedure—which includes extraction, chromatography, and detection—any loss of the target drug, ospemifene, will be mirrored by a proportional loss of the internal standard, this compound. scioninstruments.com

Because this compound has a slightly higher molecular weight than ospemifene due to the four deuterium atoms, the mass spectrometer can distinguish between the two compounds. aptochem.com By comparing the ratio of the ospemifene signal to the this compound signal, analysts can calculate the exact concentration of ospemifene in the original sample with very high accuracy and precision, correcting for any experimental variability. scioninstruments.comlcms.cz This ensures the reliability of pharmacokinetic studies that investigate how ospemifene is absorbed, distributed, metabolized, and excreted by the body. clearsynth.comsimsonpharma.com

Structure

3D Structure

Properties

Molecular Formula |

C24H23ClO2 |

|---|---|

Molecular Weight |

382.9 g/mol |

IUPAC Name |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]-2,3,5,6-tetradeuteriophenoxy]ethanol |

InChI |

InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23-/i11D,12D,13D,14D |

InChI Key |

LUMKNAVTFCDUIE-SGNFIWNSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3)[2H])[2H])OCCO)[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Ospemifene Analogs

Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex organic structures can be achieved through various methods, broadly categorized as either early-stage or late-stage incorporation. Early-stage methods involve the use of deuterated building blocks in a multi-step synthesis. In contrast, late-stage functionalization introduces deuterium into an already assembled molecular framework, which is often more efficient for complex molecules. thieme-connect.com

Common strategies for deuterium incorporation include:

Hydrogen Isotope Exchange (HIE): This is a prevalent and efficient method for deuteration. snnu.edu.cn HIE reactions can be catalyzed by acids, bases, or transition metals. thieme-connect.comsnnu.edu.cn

Acid/Base Catalyzed Exchange: This method is effective for exchanging enolizable protons but may require harsh conditions and multiple treatments to achieve high isotopic purity. scielo.org.mx

Transition-Metal Catalyzed HIE: Homogeneous transition-metal catalysis, often employing directing groups, allows for regioselective deuteration under milder conditions, making it suitable for complex substrates with various functional groups. thieme-connect.com Iridium and palladium catalysts are commonly used for this purpose. thieme-connect.comsnnu.edu.cn Heterogeneous catalysts, such as platinum on carbon (Pt/C), can also be used and offer the advantage of easy separation, though they may require harsher conditions. thieme-connect.com

Reduction of Functional Groups: The reduction of carbonyls or alkenes using deuterated reagents like sodium borodeuteride (NaBD4), lithium aluminum deuteride (B1239839) (LiAlD4), or deuterium gas (D2) with a catalyst is another effective approach. researchgate.net

Photochemical Deuteration: This emerging strategy utilizes light to promote deuterium incorporation, often allowing for the late-stage deuteration of complex molecules under mild conditions. rsc.org

The choice of deuteration strategy depends on several factors, including the complexity of the target molecule, the desired position of the deuterium atoms, and the required level of isotopic enrichment. For complex molecules like ospemifene (B1683873), late-stage C-H deuteration via transition-metal catalysis offers a powerful tool for precise and selective labeling. thieme-connect.comsnnu.edu.cn

Synthesis of Ospemifene-d4-1 and Related Deuterated Forms

Ospemifene-d4 is a deuterium-labeled version of ospemifene, a selective estrogen receptor modulator (SERM). cymitquimica.commedchemexpress.com The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium. simsonpharma.com Specifically, in this compound, the deuterium atoms are located on the ethanol (B145695) moiety of the molecule. simsonpharma.comsimsonpharmauat.com

Regioselective Deuteration Approaches for Ospemifene Structure

Achieving regioselective deuteration is crucial for creating specific isotopologues like this compound. For the ospemifene structure, which contains multiple C-H bonds, directing group strategies in transition-metal-catalyzed HIE are particularly relevant. thieme-connect.com

For instance, to introduce deuterium onto the ethanol side chain, a synthetic approach would likely involve protecting the phenolic hydroxyl group and then utilizing a directing group to guide the deuteration to the desired positions. Alternatively, a deuterated building block containing the ethanol-d4 moiety could be coupled with the core triphenylethylene (B188826) structure.

Chemical Precursors and Reaction Pathways for Deuterated Ospemifene Synthesis

The synthesis of this compound would likely proceed through the reaction of a key precursor, (Z)-4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenol, with a deuterated form of 2-chloroethanol (B45725) or a similar electrophile.

A plausible synthetic route, based on known methods for preparing ospemifene, is outlined below: googleapis.comgoogle.com

Preparation of the Phenolic Precursor: The synthesis would start with the preparation of (Z)-4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenol. This intermediate is a common precursor in the synthesis of ospemifene and its analogs. googleapis.compharmaffiliates.com

Alkylation with a Deuterated Reagent: The phenolic precursor would then be reacted with a deuterated alkylating agent. For this compound, this would be a deuterated 2-haloethanol derivative, such as 2-chloroethanol-d4. The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, to deprotonate the phenol. googleapis.comgoogle.com

Reaction Scheme:

(Z)-4-(4-chloro-1,2-diphenylbut-1-en-1-yl)phenol + Cl-CH2-CH2-OD4 → this compound

The synthesis of related deuterated forms of ospemifene, such as those with deuterium on the aromatic rings, would require different strategies. For example, iridium-catalyzed HIE with D2O could be employed on the final ospemifene molecule or a suitable precursor to achieve deuteration at specific aromatic positions, guided by the directing effect of existing functional groups. snnu.edu.cn

Characterization Techniques for Deuterated Compounds in Synthetic Chemistry

Once a deuterated compound like this compound is synthesized, its identity, purity, and the extent and location of deuterium incorporation must be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique is used to confirm the disappearance or reduction of signals corresponding to the protons that have been replaced by deuterium.

²H NMR (Deuterium NMR): This directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment. ansto.gov.au

¹³C NMR (Carbon-13 NMR): The coupling between carbon and deuterium (C-D) can be observed, providing further evidence of deuteration. ansto.gov.au

Mass Spectrometry (MS): MS is essential for determining the molecular weight of the deuterated compound and confirming the number of deuterium atoms incorporated. ansto.gov.auepj-conferences.org The molecular weight of Ospemifene-d4 is 382.92 g/mol , compared to 378.89 g/mol for the non-labeled compound. simsonpharma.comaxios-research.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements to confirm the elemental composition.

Infrared (IR) Spectroscopy: The C-D bond has a different vibrational frequency than the C-H bond, which can be observed in the IR spectrum. epj-conferences.org

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are used to assess the purity of the synthesized compound. ansto.gov.auansto.gov.au

A certificate of analysis for a deuterated compound would typically include data from these techniques to verify its structure and isotopic enrichment. ansto.gov.auansto.gov.au

Analytical Methodologies Employing Ospemifene D4 1

Role of Ospemifene-d4-1 as an Internal Standard in Bioanalytical Assays

In bioanalytical assays, this compound is employed as an internal standard to ensure the precision and accuracy of quantitative analyses. researchgate.netnih.govresearchgate.net Internal standards are essential for correcting variations that can occur during sample preparation, injection, and analysis. nih.govcerilliant.com

Isotope Dilution Mass Spectrometry Principles

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to a sample. osti.govontosight.aiwikipedia.org This "spike" has a different mass-to-charge ratio than the naturally occurring analyte. ontosight.ai By measuring the ratio of the analyte to the isotopically labeled standard using a mass spectrometer, the concentration of the analyte in the original sample can be precisely calculated. osti.govontosight.ai This method is based on the principle that the labeled and unlabeled compounds behave almost identically during extraction and analysis, but are distinguishable by the mass spectrometer. up.ac.za

Advantages of Deuterated Internal Standards in Quantification

Deuterated internal standards like this compound offer several key advantages in quantitative analysis:

Compensation for Matrix Effects: Biological samples are complex, and other components can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. clearsynth.com A deuterated internal standard, being chemically similar to the analyte, experiences similar matrix effects, allowing for accurate correction. clearsynth.com

Improved Accuracy and Precision: By accounting for variations in sample handling and instrument response, deuterated standards significantly enhance the accuracy and precision of the measurement. researchgate.netnih.govclearsynth.com

Co-elution with Analyte: Deuterated standards often co-elute with the non-labeled analyte in liquid chromatography, which is ideal for correcting for any variability during the chromatographic run. sigmaaldrich.combioanalysis-zone.com

Distinguishable by Mass Spectrometry: The mass difference between the deuterated standard and the analyte allows for their simultaneous but distinct detection by the mass spectrometer. clearsynth.com

Development and Validation of Quantitative Analytical Methods for Ospemifene (B1683873) and Metabolites

The development of reliable methods to quantify ospemifene and its metabolites, such as 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene, is crucial for pharmacokinetic studies. researchgate.netoulu.fidrugbank.com this compound is instrumental in the validation of these methods. researchgate.netresearchgate.net

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity. researchgate.netnih.govdemeditec.com In the analysis of ospemifene, LC-MS/MS methods utilizing this compound as an internal standard have been successfully developed and validated. researchgate.netnih.gov These methods typically involve monitoring specific precursor-to-product ion transitions for both ospemifene and this compound, a technique known as multiple reaction monitoring (MRM), which enhances selectivity and reduces background noise. researchgate.netpitt.edu

Table 1: LC-MS/MS Parameters for Ospemifene Analysis

| Parameter | Value | Reference |

| Internal Standard | Ospemifene-d4 | researchgate.netpitt.edu |

| Ionization Mode | Positive Ion Mode | pitt.edu |

| Ion Spray Voltage | 5500 V | pitt.edu |

| Nebulizer Gas | 40 psi | pitt.edu |

| Curtain Gas | 25 psi | pitt.edu |

| Auxiliary Gas | 40 psi | pitt.edu |

| Collision Gas | 7 psi | pitt.edu |

| Declustering Potential (Ospemifene & IS) | 90 V | pitt.edu |

| Collision Energy (Ospemifene & IS) | 28 V | pitt.edu |

| Entrance Potential (Ospemifene & IS) | 10 V | pitt.edu |

| Collision Cell Exit Potential (Ospemifene & IS) | 18 V | pitt.edu |

| MRM Transition (Ospemifene) | m/z 379.2 → m/z 205.2 | pitt.edu |

| MRM Transition (Ospemifene-d4) | m/z 383.2 → m/z 205.2 | pitt.edu |

Sample Preparation Techniques for Biological Matrices (e.g., Solid Phase Extraction)

Before analysis by LC-MS/MS, the analyte must be extracted from the biological matrix (e.g., plasma) to remove interfering substances. researchgate.net Solid-phase extraction (SPE) is a commonly used technique for this purpose in the analysis of ospemifene. researchgate.netnih.gov This method involves passing the sample through a cartridge containing a solid sorbent that retains the analyte and internal standard, while allowing interfering components to be washed away. researchgate.netnih.gov The retained compounds are then eluted with a suitable solvent. For ospemifene analysis, polymeric sorbent cartridges have been shown to be effective. researchgate.netnih.gov

Chromatographic Separation Parameters and Optimization

Effective chromatographic separation is essential to resolve the analyte and its metabolites from each other and from other matrix components, preventing ion suppression and ensuring accurate quantification. For the analysis of ospemifene, reversed-phase liquid chromatography is typically employed.

Optimization of chromatographic parameters includes selecting the appropriate column, mobile phase composition, and flow rate. For instance, a phenyl column has been successfully used for the separation of ospemifene. researchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) formate (B1220265). researchgate.netnih.gov A gradient elution, where the mobile phase composition is changed over time, can be used to achieve optimal separation of multiple analytes with different properties. mdpi.com

Table 2: Chromatographic Conditions for Ospemifene Analysis

| Parameter | Description | Reference |

| Column | Agilent Eclipse XDB-Phenyl, 4.6 x 75mm, 3.5µm | researchgate.netnih.gov |

| Mobile Phase | Methanol and 20 mM ammonium formate buffer (90:10, v/v) | researchgate.netnih.gov |

| Flow Rate | 0.9 mL/min | researchgate.netnih.gov |

| Column Temperature | 40 °C | pitt.edu |

Mass Spectrometric Detection Modes and Transitions for Ospemifene and this compound

For the sensitive and selective quantification of Ospemifene in complex biological samples like human plasma, tandem mass spectrometry (MS/MS) is the technology of choice. researchgate.net The method is typically operated in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte (Ospemifene) and its stable isotope-labeled internal standard (this compound). nih.govresearchgate.net

The analysis is generally performed using an electrospray ionization (ESI) source in the positive ion mode. researchgate.net In this mode, the precursor ions correspond to the protonated molecules [M+H]⁺.

For Ospemifene (C₂₄H₂₃ClO₂; Formula Weight: 378.9), the precursor ion would have a mass-to-charge ratio (m/z) of approximately 379.9.

For This compound (C₂₄H₁₉ClD₄O₂; Formula Weight: 382.9), the precursor ion would be detected at an m/z of approximately 383.9. caymanchem.com

These precursor ions are selected in the first quadrupole of the mass spectrometer, fragmented via collision-induced dissociation (CID) in the second quadrupole, and specific product ions are then monitored by the third quadrupole. While the exact product ions are determined during method development, the use of MRM allows for the exclusion of most interfering components from the biological matrix, significantly enhancing the signal-to-noise ratio and ensuring the specificity of the assay. researchgate.net

Method Validation Parameters and Regulatory Considerations for Bioanalytical Assays

The validation of bioanalytical methods is essential to demonstrate that a method is suitable for its intended purpose and can yield reliable results. europa.eueuropa.eu Assays for quantifying Ospemifene using this compound as an internal standard are validated according to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA). nih.govresearchgate.net This validation process assesses several key parameters.

Linearity and Calibration Curve Performance

The linearity of a bioanalytical method demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument over a defined range. For Ospemifene quantification in human plasma, a validated LC-MS/MS method has demonstrated excellent linearity. nih.govresearchgate.net

A typical calibration curve is constructed using a blank sample, a zero sample (containing the internal standard only), and a minimum of six to eight non-zero standards. europa.eu The performance of the calibration curve is commonly evaluated using a weighted linear regression model (e.g., 1/x²). The correlation coefficient (r²) is expected to be high, indicating a strong fit of the data to the regression line.

| Parameter | Value | Reference |

|---|---|---|

| Concentration Range | 5.02–3025 ng/mL | nih.govresearchgate.net |

| Correlation Coefficient (r²) | ≥ 0.99 | nih.govresearchgate.net |

| Regression Model | Weighted Linear Regression | researchgate.net |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the measured concentration to the true nominal value, while precision measures the degree of scatter or agreement between replicate measurements. europa.eu These parameters are evaluated at multiple concentration levels—typically low, medium, and high-quality control (QC) samples—on the same day (intra-day or repeatability) and on different days (inter-day or intermediate precision). who.int

According to regulatory guidelines, the precision, expressed as the coefficient of variation (%CV), should not exceed 15% for QC samples. europa.eu The accuracy, expressed as the percent deviation from the nominal value (%bias), should be within ±15%. europa.eu

| Parameter | Quality Control Samples (Low, Mid, High) | Lower Limit of Quantification (LLOQ) |

|---|---|---|

| Precision (%CV) | ≤ 15% | ≤ 20% |

| Accuracy (%Bias) | Within ±15% | Within ±20% |

This table represents standard acceptance criteria as per regulatory guidelines.

Sensitivity and Lower Limits of Quantification

The sensitivity of a bioanalytical method is defined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu For a validated LC-MS/MS method for Ospemifene in human plasma, the LLOQ has been established at 5.02 ng/mL. nih.govresearchgate.net At this concentration, the method must meet the acceptance criteria of a precision value within 20% and an accuracy value within 80-120% of the nominal concentration.

Selectivity and Matrix Effects

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances or metabolites. europa.eu The use of LC-MS/MS in MRM mode provides a high degree of selectivity. researchgate.net Furthermore, the co-eluting properties of the stable isotope-labeled internal standard, this compound, closely mimic those of Ospemifene, which helps to compensate for any potential matrix effects. The matrix effect is the suppression or enhancement of ionization of the analyte caused by other components in the biological sample. Validation protocols typically require testing at least six different sources of blank matrix to ensure that no significant interference is present at the retention time of Ospemifene and this compound. researchgate.net

Stability of Analytes in Biological Samples

The stability of Ospemifene in the biological matrix must be thoroughly evaluated to ensure that the concentration does not change from the time of sample collection to the time of analysis. Stability is assessed under various conditions that mimic sample handling and storage. europa.eu The analyte is considered stable if the mean concentration of the stability samples is within ±15% of the nominal concentration of freshly prepared samples. who.int

Key stability assessments include:

Freeze-Thaw Stability: This test evaluates the analyte's stability after repeated cycles of freezing and thawing, which may occur during sample transport or retrieval from storage. researchgate.net

Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a period that exceeds the expected sample handling time. researchgate.net

Long-Term Stability: Determines the stability of the analyte in the matrix when stored at a specified temperature (e.g., -80°C) for an extended duration. researchgate.net

Stock Solution Stability: Confirms the stability of the stock solutions of Ospemifene and this compound under their storage conditions.

Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples while they are in the autosampler waiting for injection into the analytical instrument. researchgate.net

| Stability Test | Typical Conditions | General Finding |

|---|---|---|

| Freeze-Thaw Stability | Three cycles from -80°C to room temperature | Stable researchgate.net |

| Short-Term (Bench-Top) | 4-24 hours at room temperature | Stable researchgate.net |

| Long-Term Storage | 1 month at -80°C | Stable researchgate.net |

| Autosampler Stability | 24 hours at instrument temperature | Stable researchgate.net |

Research on Ospemifene Metabolism Utilizing Deuterated Probes

In Vitro Metabolism Studies with Ospemifene (B1683873)

In vitro studies using human-derived materials are crucial for elucidating the metabolic pathways of drugs like ospemifene and predicting their behavior in humans. These experiments form the basis for understanding potential drug-drug interactions. nih.gov

Ospemifene is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system. nih.govdrugbank.com The main biotransformation pathways are hydroxylation reactions, leading to the formation of two major metabolites: 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene. mdpi.comnih.gov In human plasma, 4-hydroxyospemifene is the most abundant metabolite, while 4'-hydroxyospemifene and other metabolites are present in much lower concentrations. nih.gov

Several CYP enzymes are involved in the metabolism of ospemifene:

Formation of 4-hydroxyospemifene : This major metabolic step is catalyzed by multiple enzymes, including CYP2C9, CYP2C19, CYP2B6, and CYP3A4. nih.govmdpi.comnih.gov

Formation of 4'-hydroxyospemifene : This pathway is predominantly catalyzed by CYP3A4. nih.govmdpi.comnih.gov

The involvement of multiple CYP enzymes in the hepatic clearance of ospemifene suggests a lower risk of significant metabolic disruption by any single enzyme inhibitor. nih.govmdpi.com In addition to hydroxylation, direct glucuronidation of ospemifene has also been detected as a minor metabolic pathway in vitro. nih.gov

The accurate identification and quantification of metabolites in biological samples are essential for understanding a drug's disposition. Deuterated internal standards, such as Ospemifene-d4-1, are vital for this purpose, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. pharmaffiliates.comclearsynth.com

A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically identical to the analyte (ospemifene) but has a higher mass due to the deuterium (B1214612) atoms. acanthusresearch.com When added to a biological sample at a known concentration, it co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. kcasbio.com This allows it to normalize for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to highly reliable and reproducible quantification of the parent drug and its metabolites. kcasbio.com

In studies of ospemifene, metabolites such as 4-hydroxyospemifene and 4'-hydroxyospemifene were identified and quantified in incubations with human liver preparations and in human plasma samples. nih.gov The use of a deuterated standard like this compound in the analytical workflow would be standard practice to ensure the accuracy of these quantitative findings.

Investigating the potential of a drug to inhibit or induce CYP enzymes is a critical part of its development, as these interactions can alter the metabolism of co-administered drugs. mdpi.com

The effects of ospemifene and its primary metabolites on CYP enzyme activity have been evaluated using human liver microsomes and isolated human hepatocytes. mdpi.comnih.gov

Inhibition Studies : In human liver microsomes, ospemifene and its metabolites, 4-hydroxyospemifene and 4'-hydroxyospemifene, were found to be weak inhibitors of several CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2C8, and CYP2D6. mdpi.comnih.gov Of these, the most potent inhibition was observed with 4-hydroxyospemifene on CYP2C9 activity. mdpi.com However, for most enzymes, the inhibitory concentrations (IC50) were significantly higher than the clinical plasma concentrations of ospemifene and its metabolites, suggesting a low risk of clinically relevant interactions. mdpi.comresearchgate.net

Induction Studies : In cultured human hepatocytes, ospemifene showed a low potential for enzyme induction. mdpi.com Incubation with ospemifene did not cause any significant changes in the activity of CYP1A2, CYP2C9, or CYP2C19. nih.govmdpi.com A minor, approximately two-fold induction of CYP2B6 and CYP3A4 activities was observed only at the highest tested concentration, which is well above clinical levels. nih.govmdpi.com

The table below summarizes the in vitro inhibitory potential of ospemifene and its major metabolites on various CYP enzymes.

| Compound | CYP Enzyme | IC50 (μM) |

|---|---|---|

| Ospemifene | CYP2B6 | 7.8 |

| Ospemifene | CYP2C9 | 10 |

| 4-hydroxyospemifene | CYP2C9 | 1.1 |

| 4'-hydroxyospemifene | CYP2C8 | 7 |

Further kinetic studies were performed to characterize the nature of the observed CYP inhibition. Using various graphical analyses such as Dixon and Lineweaver-Burk plots, the type of inhibition was determined. mdpi.com

Ospemifene's inhibition of CYP2B6 and CYP2D6 was found to be competitive.

The inhibition of CYP2C8 was likely competitive.

For CYP2C9, the inhibition was competitive at lower concentrations, with a noncompetitive component appearing at higher concentrations.

Inhibition of CYP2C19 was determined to be noncompetitive. mdpi.com

These kinetic data provide deeper insight into the mechanisms by which ospemifene interacts with metabolizing enzymes, confirming the low potential for clinically significant drug interactions. mdpi.com

Cytochrome P450 (CYP) Enzyme Inhibition and Induction Profiling

In Vivo Metabolic Fate of Ospemifene in Preclinical Models

The metabolism of ospemifene has been studied in several preclinical animal species, including rats, mice, dogs, and cynomolgus monkeys, to support its pharmacological and toxicological evaluation. nih.govresearchgate.net These studies revealed considerable interspecies differences in the resulting metabolite profiles, both qualitatively and quantitatively. nih.govresearchgate.net

4-hydroxyospemifene : This is the major metabolite in humans. nih.gov It was also produced in substantial amounts in most preclinical species, with the notable exception of the dog. The exposure to this key metabolite was deemed adequate in the primary toxicology species, the rat and the cynomolgus monkey. nih.govresearchgate.net

4'-hydroxyospemifene : This metabolite was found in significant quantities in both in vitro and in vivo studies in mice and dogs. nih.govresearchgate.net

These comparative studies are essential for validating the choice of animal models in preclinical safety assessment. The findings confirmed that the metabolic profiles in key preclinical species, particularly the rat and monkey, provided adequate coverage of the major human metabolites, supporting the extrapolation of toxicology data to humans. nih.gov Generally, the metabolite profiles observed in in vitro liver preparations were predictive of the in vivo profiles within the same species. nih.govresearchgate.net

Excretion Pathways and Mass Balance Studies

Mass balance studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug. These studies aim to account for the total administered dose and identify the primary routes of elimination from the body.

Following oral administration, ospemifene is primarily eliminated through the fecal route. drugs.comnih.govdrugbank.com Approximately 75% of the administered dose is excreted in the feces, while about 7% is recovered in the urine. drugs.comnih.govdrugbank.com This indicates that biliary excretion is the principal pathway for the elimination of ospemifene and its metabolites. A very small fraction, less than 0.2%, of the ospemifene dose is excreted as the unchanged parent drug in the urine, highlighting the extensive metabolism of the compound before elimination. drugs.comdrugbank.commedicines.org.uk

Detailed research findings from a study that likely utilized a labeled form of ospemifene provided a more granular view of the excretion profile in feces. After a single oral 60 mg dose in the fed state, the excretion of ospemifene and its primary metabolites in the feces was quantified as follows:

| Compound | Percentage of Administered Dose Excreted in Feces |

|---|---|

| Ospemifene | 17.9% |

| 4-hydroxyospemifene | 10.0% |

| 4'-hydroxyospemifene | 1.4% |

This data underscores that a significant portion of the orally administered ospemifene is excreted in the feces both as the unchanged drug and as its hydroxylated metabolites.

Metabolite Profiling in Biological Excreta

Metabolite profiling is the process of identifying and quantifying the metabolic products of a drug in various biological matrices, such as plasma, urine, and feces. This is crucial for understanding the biotransformation pathways of a drug and identifying any potentially active or toxic metabolites.

The metabolism of ospemifene is extensive, with several metabolites identified. The primary biotransformation pathway is hydroxylation, catalyzed mainly by cytochrome P450 enzymes in the liver. drugs.comdrugbank.comnih.gov

The major metabolite identified in human plasma and subsequently expected in excreta is 4-hydroxyospemifene . drugbank.comnih.govnih.gov This metabolite is formed in substantial amounts. nih.gov Another significant, albeit less abundant, metabolite is 4'-hydroxyospemifene . drugbank.comnih.govnih.gov In human plasma, 4-hydroxyospemifene represents about 25% of the abundance of the parent compound, while all other metabolites, including 4'-hydroxyospemifene, are present at less than 7% of the parent compound's abundance. nih.gov

In addition to these primary hydroxylated metabolites, other minor metabolites have been detected in in vitro studies with human liver preparations, including a direct glucuronide of ospemifene. nih.gov The presence of these metabolites in biological excreta would be expected, although likely in smaller quantities.

The quantitative data from fecal excretion further elucidates the metabolite profile in this matrix:

| Metabolite | Relative Abundance in Feces (% of Administered Dose) |

|---|---|

| 4-hydroxyospemifene | 10.0% |

| 4'-hydroxyospemifene | 1.4% |

These findings confirm that 4-hydroxyospemifene is a major metabolite that is significantly excreted in the feces, while 4'-hydroxyospemifene is also present but to a lesser extent. The use of deuterated probes like this compound would be instrumental in precisely differentiating and quantifying these and other potential metabolites in complex biological samples.

Pharmacokinetic Research Applications of Ospemifene D4 1

Preclinical Pharmacokinetic Investigations of Ospemifene (B1683873)

Preclinical studies in various animal models are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of ospemifene. In these investigations, Ospemifene-d4-1 is indispensable for the accurate quantification of the parent compound in biological samples.

Studies in animal models such as rats and rhesus macaques have been conducted to characterize the absorption profile of ospemifene. Following oral administration, ospemifene is rapidly absorbed. In rhesus macaques, peak plasma concentrations were observed approximately 4-5 hours after dosing. researchgate.net In rats, absorption is also rapid but has been noted to be poor. fda.gov The use of this compound as an internal standard in the analytical methods allows for precise determination of key absorption parameters like Cmax (maximum concentration) and Tmax (time to reach maximum concentration).

Preclinical investigations have shown that ospemifene is widely distributed in tissues. fda.gov In rats, ospemifene has been detected in milk at concentrations higher than in maternal plasma. nih.gov The apparent volume of distribution is large, suggesting extensive tissue uptake. nih.govresearchgate.net Studies in preclinical models show estrogenic effects on vaginal and uterine tissue, as well as on bone, while demonstrating anti-estrogenic effects in breast tissue. nih.govnih.gov The accurate quantification of ospemifene concentrations in these various tissues and plasma relies on robust bioanalytical methods, which are critically dependent on the use of a stable isotope-labeled internal standard like this compound.

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Rhesus Macaque | Peak Absorption (Tmax) | 4-5 hours | researchgate.net |

| Rhesus Macaque | Elimination Half-life (t1/2) | ~22 hours | researchgate.net |

| Rat | Absorption | Rapid but poor | fda.gov |

| Rat | Distribution | Detected in milk at concentrations higher than plasma | nih.gov |

Ospemifene is extensively metabolized, primarily in the liver, by cytochrome P450 (CYP) enzymes. fda.gov The main metabolites are 4-hydroxyospemifene (B1144702) and 4'-hydroxyospemifene. nih.govresearchgate.net In humans, the primary enzymes responsible for its clearance are CYP3A4, CYP2C9, and CYP2C19. fda.govfda.govclinpgx.org Excretion occurs predominantly through feces, with a smaller amount excreted in the urine. nih.govnih.gov Less than 0.2% of the dose is excreted as unchanged ospemifene in the urine. nih.govfda.gov The long elimination half-life may be attributable to enterohepatic recycling. fda.gov Understanding these clearance pathways is facilitated by tracking the decline of the parent drug and the appearance of metabolites over time, a process that requires the precise quantification enabled by this compound.

Ospemifene is highly bound to serum proteins, with binding exceeding 99%. nih.gov This high degree of protein binding is observed across different species. fda.gov The binding was reported to be 98.6% at 2 hours, 96.8% at 6 hours, and 95.0% at 24 hours post-dose in one study. fda.gov High protein binding can influence the drug's distribution and clearance. Determining the fraction of bound versus unbound drug in plasma is crucial, and the analytical methods used for this purpose benefit from the inclusion of this compound as an internal standard to ensure accuracy.

Application of Deuterated Standards in Microdosing and Tracer Studies

Stable isotope-labeled compounds, such as this compound, are pivotal in modern pharmacokinetic research, particularly in microdosing and tracer studies. acs.orgnih.govresearchgate.net A microdosing study involves administering a very small, sub-therapeutic dose of a drug to determine its basic pharmacokinetic profile in humans much earlier in the development process. tracercro.com

By using a labeled version of the drug like this compound, researchers can trace the absorption, distribution, metabolism, and excretion (ADME) of the compound with high sensitivity and precision, often using techniques like accelerator mass spectrometry (AMS) or LC-MS/MS. clinmedjournals.orgresearchgate.net This approach allows for the gathering of crucial human pharmacokinetic data with minimal exposure to the new chemical entity. The use of deuterated standards is a well-established strategy to understand a drug's disposition and potential metabolic pathways. nih.govnih.govresearchgate.net

Assessment of Drug-Drug Interactions at the Pharmacokinetic Level

This compound is an essential tool for investigating potential drug-drug interactions (DDIs) involving ospemifene. Since ospemifene is metabolized by multiple CYP enzymes, including CYP3A4 and CYP2C9, it is susceptible to interactions with drugs that inhibit or induce these enzymes. fda.govclinpgx.org

Inhibitors : Co-administration with strong inhibitors of CYP3A4 (like ketoconazole) or dual inhibitors of CYP3A4 and CYP2C9 (like fluconazole) can increase the systemic exposure of ospemifene. fda.govnih.gov For instance, ketoconazole (B1673606) was found to increase the AUC of ospemifene by 1.4-fold, while fluconazole (B54011) increased it by 2.7-fold. fda.govfda.gov

Inducers : Conversely, co-administration with strong enzyme inducers, such as rifampin, can significantly decrease the systemic exposure of ospemifene by about 58%, potentially reducing its clinical effect. fda.govnih.gov

In DDI studies, this compound is used as an internal standard to accurately measure changes in ospemifene's plasma concentrations when a co-administered drug is introduced. This allows researchers to quantify the magnitude of the interaction and provide guidance on concomitant medication use. mdpi.com While ospemifene and its metabolites have shown weak inhibitory effects on several CYP enzymes in vitro, clinical studies have demonstrated a low risk of ospemifene affecting the pharmacokinetics of drugs that are substrates for these enzymes. mdpi.comnih.govresearchgate.net

| Interacting Drug | Mechanism | Effect on Ospemifene Exposure | Reference |

|---|---|---|---|

| Ketoconazole | Strong CYP3A4 inhibitor | 1.4-fold increase in AUC | fda.govfda.gov |

| Fluconazole | Moderate CYP3A4 / Strong CYP2C9 inhibitor | 2.7-fold increase in AUC | fda.gov |

| Rifampin | Strong CYP3A4 / Moderate CYP2C9 inducer | 58% decrease in exposure | fda.gov |

| Omeprazole (B731) | CYP2C19 inhibitor | Minimal effect | nih.gov |

Inhibition and Induction of Drug Metabolizing Enzymes

The potential for this compound to alter the pharmacokinetics of co-administered drugs has been investigated through in vitro and in vivo studies focusing on its effects on cytochrome P450 (CYP) enzymes. These studies have evaluated both the inhibitory and inductive potential of the compound and its primary metabolites.

In Vitro Inhibition Studies

In vitro studies using human liver microsomes have shown that ospemifene and its main metabolites, 4-hydroxyospemifene and 4'-hydroxyospemifene, exhibit weak inhibitory effects on several CYP enzymes. nih.gov Ospemifene was identified as a relatively potent inhibitor of CYP2B6 and CYP2C9. nih.gov However, its IC50 values were generally above the maximum plasma concentration (Cmax) observed at therapeutic doses, suggesting a low likelihood of clinically significant inhibition of CYP-mediated drug metabolism. nih.gov

The major metabolite, 4-hydroxyospemifene, demonstrated the most potent inhibition of CYP2C9 activity. nih.gov The other major metabolite, 4'-hydroxyospemifene, showed the highest potency in inhibiting CYP2C8 activity. nih.gov Despite these findings, only the inhibition of CYP2C9 by 4-hydroxyospemifene was considered to occur at clinically relevant concentrations. nih.gov

| CYP Enzyme | Ospemifene | 4-hydroxyospemifene | 4'-hydroxyospemifene |

|---|---|---|---|

| CYP2B6 | 7.8 | >50 | 15 |

| CYP2C8 | >50 | >50 | 7 |

| CYP2C9 | 10 | 1.1 | 20 |

| CYP2C19 | 35 | 12 | >50 |

| CYP2D6 | 49 | >50 | >50 |

| CYP3A4 | >50 | >50 | >50 |

In Vitro Induction Studies

| CYP Enzyme | Fold Induction |

|---|---|

| CYP1A2 | No relevant change |

| CYP2B6 | ~2-fold |

| CYP2C9 | No relevant change |

| CYP2C19 | No relevant change |

| CYP3A4 | ~2-fold |

In Vivo Research Findings

To confirm the in vitro findings, three Phase 1 crossover pharmacokinetic studies were conducted in healthy postmenopausal women. nih.gov These studies evaluated the in vivo effects of ospemifene on the metabolism of specific CYP substrates. The results showed that pretreatment with ospemifene did not significantly affect the plasma concentrations of warfarin (B611796) (a CYP2C9 substrate), bupropion (B1668061) (a CYP2B6 substrate), or omeprazole (a CYP2C19 substrate). nih.gov These findings indicate that ospemifene is unlikely to alter the metabolism of drugs that are substrates for these CYP enzymes in a clinically meaningful way. nih.gov

Transporter-Mediated Interactions

The potential for this compound to be involved in transporter-mediated drug interactions has been evaluated to a limited extent. An in vitro study was conducted to assess whether ospemifene is a substrate for P-glycoprotein (P-gp). fda.gov The results of this study indicated that ospemifene is not a significant P-gp substrate. fda.gov To date, no in vivo transporter studies have been conducted to further investigate these interactions. fda.gov

Mechanistic Pharmacodynamic Investigations of Ospemifene

Molecular Mechanisms of Action of Ospemifene (B1683873) as a SERM

The action of ospemifene begins at the molecular level, defined by its binding to estrogen receptors and the subsequent cascade of intracellular events. kup.at

Ospemifene exerts its effects by binding to the two main subtypes of estrogen receptors, ERα and ERβ. nih.govkup.at Its binding affinity has been quantified in various studies. One report indicates that ospemifene binds to both ERα and ERβ with a slightly higher affinity for ERα. nih.gov Another study reported IC50 values—the concentration required to inhibit 50% of the binding of a radiolabeled ligand—of 827 nM for ERα and 1633 nM for ERβ, also suggesting a somewhat stronger, approximately twofold, affinity for ERα. medchemexpress.com

Further research using competitive binding assays, where ospemifene competed with labeled 17β-estradiol, showed relative binding affinities of 0.8% for ERα and 0.6% for ERβ, respectively. europeanreview.org In a separate investigation, the binding affinities (Ki) were determined to be 380 nM for ERα and 410 nM for ERβ, indicating nearly equal affinities for the two receptor subtypes. caymanchem.com This ability to interact with both receptor subtypes is fundamental to its tissue-selective activities. nih.gov

Table 1: Reported Binding Affinities of Ospemifene for Estrogen Receptors

| Metric | ERα | ERβ | Source |

|---|---|---|---|

| Relative Binding Affinity | 0.8% | 0.6% | europeanreview.org |

| IC50 | 827 nM | 1633 nM | medchemexpress.com |

| Ki | 380 nM | 410 nM | caymanchem.com |

The tissue-selective nature of ospemifene is demonstrated in cell-based assays, where it can act as an agonist (mimicking estrogen) or an antagonist (blocking estrogen), depending on the cell type.

Breast Tissue: In human breast cancer cells (MCF-7), which are estrogen-receptor positive, ospemifene demonstrates anti-estrogenic effects. nih.gov It inhibits the growth of these cells and opposes the proliferative stimulation induced by estradiol (B170435). researchgate.netdovepress.com This antagonistic activity is also supported by the observation that ospemifene treatment leads to a decrease in the expression of pS2, an estrogen-regulated gene, in MCF-7 cells. nih.gov Conversely, it has no inhibitory effect on the growth of ER-independent MDA-MB-231 breast cancer cells. europeanreview.orgnih.gov

Vaginal and Uterine Tissue: In contrast to its effects in the breast, ospemifene shows estrogenic (agonist) activity in the vaginal epithelium. europeanreview.org Studies in ovariectomized rats, a model for menopause, show that ospemifene increases vaginal epithelial thickness and mucification, similar to estrogen. nih.govcaymanchem.com In human MCF-7 cells engineered with a reporter gene, ospemifene was found to inhibit estrogen response element (ERE)-mediated transactivation that is induced by 17β-estradiol, highlighting its complex antagonist properties in certain contexts. caymanchem.com

Bone Cells: In vitro data suggest that ospemifene may have a positive, estrogen-like effect on bone, mediated through its interaction with osteoblasts. researchgate.net

Endometrial Cells: Preclinical studies indicate that ospemifene does not have a stimulatory effect on endometrial cells, suggesting a neutral or antagonistic profile in the uterus. nih.gov

The binding of a SERM like ospemifene to an estrogen receptor induces a specific conformational change in the receptor. wikipedia.org This altered receptor-ligand complex then interacts with DNA at specific sites known as estrogen response elements (EREs) or associates with other transcription factors to regulate the expression of target genes. drugbank.comwikipedia.org

The tissue-specific effects of ospemifene are determined by the unique combination of ER subtype (ERα or ERβ) present in a given cell, the ratio of co-activator and co-repressor proteins that are recruited to the receptor complex, and the specific promoter context of the target gene. wikipedia.orgkup.at

In breast cancer cells, ospemifene's antagonistic action involves the recruitment of co-repressors, leading to the downregulation of estrogen-responsive genes like pS2, which are involved in cell proliferation. europeanreview.orgnih.gov Conversely, in vaginal tissue, the ospemifene-ER complex likely recruits co-activators, leading to the expression of genes that promote epithelial cell proliferation and differentiation. caymanchem.comresearchgate.net For instance, ospemifene has been shown to increase the expression of progesterone (B1679170) receptor protein in vaginal tissue. caymanchem.com

In Vitro and Ex Vivo Studies of Ospemifene Effects

Laboratory studies using cell cultures (in vitro) and tissue samples (ex vivo) have provided deeper insights into the cellular and signaling effects of ospemifene.

Ospemifene's impact on cell proliferation is highly tissue-dependent, a hallmark of its SERM activity.

Breast Tissue: In ex vivo studies using breast tissue from postmenopausal women, ospemifene inhibited epithelial cell proliferation in a concentration- and time-dependent manner and counteracted the proliferative effects of estradiol. researchgate.net It has been shown to induce a downregulation of ERα expression and decrease cell proliferation in cultured human breast tissue, consistent with an anti-estrogenic effect. researchgate.net In the MTag.Tg transgenic mouse model, which develops ER-positive mammary tumors, ospemifene and its metabolite, 4-hydroxyospemifene (B1144702), did not stimulate tumor cell line growth in vitro and demonstrated an antitumor effect in vivo. nih.gov

Vaginal Tissue: Ospemifene promotes the proliferation and differentiation of vaginal epithelial cells. researchgate.net This is evidenced by an increase in superficial and intermediate cells and a decrease in parabasal cells in the vaginal maturation index of postmenopausal women, indicating a restorative, estrogen-like effect on the vaginal lining. europeanreview.org

Neuronal Cells: In studies using primary neuronal cells subjected to hypoxia and ischemia, ospemifene demonstrated neuroprotective potential by inhibiting apoptosis (programmed cell death). researchgate.net It was shown to decrease the activity of caspase-3, a key executioner enzyme in apoptosis. researchgate.net

Beyond direct genomic regulation, SERMs can influence non-genomic signaling pathways that originate from membrane-bound estrogen receptors. kup.at These rapid signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, are crucial for various cellular processes. kup.atfrontiersin.org

Research has shown that ospemifene can modulate these pathways. In Jurkat T-cells, ospemifene was found to induce the expression of key cytokines (IFN-γ and IL-2) by stimulating the cells through the PI3K and calmodulin signaling pathways, while the MAPK pathway was not significantly affected in this context. nih.gov This activation of PI3K suggests a role for ospemifene in modulating immune cell function. nih.gov The PI3K/Akt pathway is known to be involved in the neuroprotective effects of estrogens, and studies on other SERMs and estrogen-like compounds have demonstrated their ability to activate both MAPK and PI3K/Akt signaling, which are critical for neuronal survival and plasticity. frontiersin.org

Table 2: Summary of Ospemifene's Tissue-Specific Effects

| Tissue/Cell Type | Receptor Activity | Cellular Effect | Key Signaling Pathway(s) | Source(s) |

|---|---|---|---|---|

| Breast | Antagonist | Inhibits proliferation, opposes estradiol stimulation | Downregulation of ERα | nih.govresearchgate.netdovepress.com |

| Vagina | Agonist | Promotes proliferation and differentiation | Upregulation of ERα | nih.goveuropeanreview.orgresearchgate.net |

| Bone | Agonist | Positive effect on osteoblasts, reduces bone loss | - | nih.govresearchgate.net |

| Endometrium | Neutral/Antagonist | No significant stimulatory effect | - | nih.gov |

| T-cells | Agonist (Immune) | Induces cytokine expression | PI3K, Calmodulin | nih.gov |

| Neurons | Agonist (Neuroprotective) | Inhibits apoptosis | ESR1, GPER1 | researchgate.net |

Preclinical Animal Models for Pharmacodynamic Research

Preclinical animal models are fundamental in elucidating the pharmacodynamic profile of selective estrogen receptor modulators (SERMs) like ospemifene. These models, particularly those mimicking estrogen-deficient states, allow for a detailed examination of tissue-specific effects.

Ovariectomized Rodent Models for Estrogen-Deficient States

The ovariectomized (OVX) rodent, most commonly the rat, serves as a primary and highly predictive model for studying the effects of compounds in a state of estrogen deficiency, akin to postmenopause in women. nih.govfda.gov This model is crucial for evaluating the tissue-selective estrogenic and anti-estrogenic activities of SERMs. nih.govfda.gov In this model, the surgical removal of the ovaries induces a significant decline in endogenous estrogen levels, leading to atrophic changes in various tissues, including the vagina, bone, and uterus. fda.govtandfonline.com

Studies utilizing the OVX rat model have been instrumental in characterizing the pharmacodynamic properties of ospemifene. nih.govtandfonline.com For instance, research has shown that ospemifene administration to OVX rats can prevent bone loss and beneficially modulate vaginal and uterine tissues, demonstrating its SERM characteristics. fda.govtandfonline.com The responses observed in these preclinical models have been shown to be consistent with clinical findings in postmenopausal women, validating the utility of the OVX rat as a predictive tool for SERM activity. nih.gov

Tissue-Specific Pharmacological Responses (e.g., Vaginal Epithelium, Bone, Breast)

Ospemifene exhibits a distinct profile of estrogen agonist and antagonist effects that vary depending on the target tissue. nih.govtandfonline.com This tissue selectivity is the hallmark of its action as a SERM. nih.gov

Vaginal Epithelium: In preclinical OVX rat models, ospemifene demonstrates a clear estrogenic effect on the vaginal epithelium. nih.govdovepress.com Administration of ospemifene leads to a significant increase in vaginal weight and the height of the vaginal epithelium, effects that are comparable to those of 17α-ethinyl estradiol, a potent estrogen. nih.govdovepress.com These changes are indicative of a full estrogen agonist effect in this tissue. dovepress.com The half-maximal effective dose (ED50) for ospemifene's effect on vaginal epithelial height has been determined to be 0.39 mg/kg/day in rats. nih.gov Histological examination reveals increased thickness, mucification, and vacuolization of the luminal epithelium, further confirming its estrogenic action. dovepress.com In contrast, another SERM, raloxifene, shows significantly weaker effects on the vaginal epithelium in the same model. dovepress.com

Bone: Ospemifene exerts a protective, estrogen-like effect on bone tissue in OVX rat models. nih.goveuropeanreview.orgnih.gov Studies have shown that ospemifene prevents ovariectomy-induced bone loss, improves bone mineral density, and maintains bone strength in the femur and lumbar vertebrae. tandfonline.comeuropeanreview.orgnih.gov It has been demonstrated to reduce the loss of bone mineral content and increase trabecular bone mineral density. nih.govresearchgate.net These beneficial effects on bone are comparable to those of estradiol and other SERMs like raloxifene. tandfonline.com The mechanism involves the reduction of bone resorption, similar to other anti-resorptive agents. nih.govtandfonline.com

Breast Tissue: In contrast to its effects on the vagina and bone, ospemifene exhibits anti-estrogenic or neutral effects on breast tissue in preclinical models. tandfonline.comnih.goveuropeanreview.org In in vitro models using estrogen-sensitive human breast cancer cells (MCF-7), ospemifene has been shown to inhibit estrogen-induced cell proliferation. tandfonline.comnih.gov Furthermore, in animal models of breast cancer, such as those induced by dimethylbenzanthracene (DMBA) in rats or in transgenic mouse models, ospemifene has demonstrated an ability to inhibit the development and growth of mammary tumors. tandfonline.comclevelandclinic.orgkoreamed.org This anti-estrogenic activity in breast tissue is a key characteristic that differentiates it from conventional estrogen therapies. clevelandclinic.orgmenopause.org.au

Table 1: Tissue-Specific Effects of Ospemifene in Ovariectomized Rat Models

| Tissue | Effect | Key Findings | Citations |

|---|---|---|---|

| Vaginal Epithelium | Estrogen Agonist | Increased epithelial thickness and mucification. | nih.govtandfonline.comdovepress.com |

| Bone | Estrogen Agonist | Prevention of bone loss and improved bone mineral density. | tandfonline.comnih.goveuropeanreview.orgnih.gov |

| Breast | Estrogen Antagonist | Inhibition of estrogen-induced cell proliferation. | tandfonline.comnih.goveuropeanreview.orgclevelandclinic.org |

| Uterus | Partial Agonist | Less pronounced effect on uterine weight compared to full estrogens. | nih.govtandfonline.com |

Molecular and Histological Analysis of Target Tissues

Molecular and histological analyses of target tissues provide deeper insights into the mechanisms underlying ospemifene's tissue-selective effects.

Histological Analysis: Histological studies of the vaginal epithelium in OVX rats treated with ospemifene reveal significant changes. There is a notable increase in the thickness of the epithelial layer, with the appearance of multiple cell layers and goblet-like mucified cells. nih.govdovepress.com This contrasts with the atrophic epithelium seen in untreated OVX rats. tandfonline.com Furthermore, there is an increase in glycogen (B147801) stores within the vaginal epithelium, which is a marker of estrogenic effect. researchgate.net In bone, histomorphometric analysis shows that ospemifene treatment in OVX rats leads to a decrease in bone resorption parameters, including a reduction in osteoclast numbers and the eroded surface area of the bone. tandfonline.comnih.govresearchgate.net It also helps in preserving the trabecular bone structure. nih.gov In breast tissue from OVX rats, ospemifene is not associated with the cell proliferation that is typically induced by estradiol. tandfonline.com

Molecular Analysis: At the molecular level, ospemifene's effects are mediated through its interaction with estrogen receptors (ER), specifically ER-α and ER-β, to which it binds with roughly equal affinity. tandfonline.comnih.gov In the vaginal epithelium, the estrogenic effects of ospemifene are confirmed by the upregulation of progesterone receptors (PR), a known estrogen-responsive gene. nih.gov In breast cancer cells, ospemifene has been shown to antagonize estrogen response element (ERE)-mediated transactivation, which is consistent with its anti-estrogenic activity in this tissue. nih.gov Analysis of proliferation markers, such as Ki-67, shows decreased expression in breast tissue cultures treated with ospemifene compared to estradiol, indicating an inhibition of cell proliferation. tandfonline.com In human vaginal tissue from postmenopausal women taking ospemifene, an increased proliferation index (Ki-67 positive cells) and higher ER-α expression have been observed, correlating with the histological findings of a thicker epithelium. tandfonline.com

Table 2: Summary of Molecular and Histological Findings for Ospemifene

| Tissue | Histological Finding | Molecular Marker/Finding | Citations |

|---|---|---|---|

| Vaginal Epithelium | Increased epithelial thickness and mucification. | Upregulation of progesterone receptors (PR), increased Ki-67, increased ER-α expression. | nih.govtandfonline.com |

| Bone | Decreased osteoclast number and eroded surface. | Decreased bone resorption markers. | tandfonline.comnih.govresearchgate.net |

| Breast | No significant increase in cell proliferation. | Antagonism of ERE-mediated transactivation, decreased Ki-67 expression. | nih.govtandfonline.com |

Future Research Directions and Translational Perspectives

Advancements in Isotopic Labeling Techniques for Complex Analogs

The synthesis of complex deuterated molecules like Ospemifene-d4 relies on sophisticated isotopic labeling methods. Historically, the introduction of deuterium (B1214612) into molecules was often a multi-step, synthetically demanding process. snnu.edu.cn However, recent breakthroughs in catalysis and synthetic methodology are paving the way for more efficient and selective labeling of complex drug analogs.

A key area of advancement is the use of transition-metal-catalyzed hydrogen isotope exchange (HIE). snnu.edu.cn Iridium-based catalysts, in particular, have shown remarkable efficacy in activating C-H bonds for direct deuteration under mild conditions. researchgate.netchemrxiv.org These methods offer high regioselectivity, allowing deuterium to be installed at specific, metabolically vulnerable sites ("soft spots") within a molecule without altering its core structure. nih.govsnnu.edu.cn This is a significant improvement over older methods that lacked such precision.

Future research will likely focus on expanding the toolkit of HIE catalysts to accommodate an even wider range of functional groups and complex molecular architectures found in pharmaceuticals like SERMs. d-nb.info Innovations such as photocatalytic systems using quantum dots are emerging, which can facilitate deuteration at multiple challenging sites simultaneously, including those adjacent to amino and ether groups, which are common in drug molecules. osti.gov The development of heterogeneous catalysts, such as supported iridium nanoparticles, further enhances the practicality of these methods by simplifying catalyst removal and recycling, making late-stage deuteration of complex molecules more scalable and cost-effective. chemrxiv.org These advanced techniques are essential for producing precisely labeled analogs like Ospemifene-d4, which are critical tools for the research described in the following sections. acs.org

Table 1: Comparison of Isotopic Labeling Techniques

| Technique | Description | Advantages for Complex Analogs |

| Traditional Synthesis | Incorporation of deuterium via a multi-step synthesis starting from simple deuterated building blocks. | Can achieve high isotopic purity. |

| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a pre-existing molecule, often using a metal catalyst (e.g., Iridium). snnu.edu.cn | Enables late-stage labeling of complex molecules, is more atom-economical, and allows for site-selectivity. d-nb.infoacs.org |

| Photocatalysis | Use of light and a photocatalyst (e.g., quantum dots) to drive the H/D exchange reaction. osti.gov | Can label multiple, diverse C-H bond types in a single step under mild conditions. |

| Biocatalysis | Use of enzymes to perform selective deuteration reactions. | Offers high chemo- and stereoselectivity, mimicking natural metabolic processes. |

Integration of Ospemifene-d4-1 in Systems Pharmacology Research

Systems pharmacology aims to understand a drug's effect on the body by integrating its pharmacokinetic (PK) and pharmacodynamic (PD) properties with complex biological networks. mdpi.com Stable isotope-labeled compounds like Ospemifene-d4 are indispensable tools in this field, serving as internal standards for highly accurate and sensitive quantification by mass spectrometry. nih.govsci-hub.se

By administering Ospemifene-d4 alongside its non-labeled counterpart, researchers can precisely track the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo. acs.orgadmescope.com This approach eliminates variability from sample processing and matrix effects, providing high-quality data on the parent drug and its metabolites. sci-hub.se This precise characterization is foundational for building robust physiologically based pharmacokinetic (PBPK) models. mdpi.comasm.org

PBPK models integrate drug-specific data (like that obtained using Ospemifene-d4) with physiological data to simulate drug concentration in various tissues over time. mdpi.comasm.org The future of this research involves using these validated PBPK models to predict how Ospemifene (B1683873) might behave in different patient populations or to anticipate potential drug-drug interactions without extensive clinical trials. mdpi.com Furthermore, the data generated using Ospemifene-d4 can be fed into broader systems biology platforms, such as Stable Isotope Resolved Metabolomics (SIRM). nih.gov This allows scientists to trace how the drug perturbs metabolic pathways, offering a deeper, mechanistic understanding of its action across the entire biological system. nih.gov

Exploring Novel Applications of Deuterated SERMs in Drug Discovery

The strategic replacement of hydrogen with deuterium can significantly alter a drug's metabolic profile, which can lead to improved therapeutic properties. nih.govresearchgate.net This "deuterium switch" approach has successfully brought new drugs to market and offers exciting possibilities for the SERM class of compounds. nih.gov SERMs are known for their tissue-selective effects, acting as estrogen agonists in some tissues (like bone) and antagonists in others (like breast). nih.govwikipedia.org This tissue specificity, however, is not always perfect and can lead to undesirable side effects. nih.govnih.gov

Deuteration offers a strategy to refine this tissue selectivity. By placing deuterium at key metabolic sites, the rate and pathway of drug metabolism can be altered. nih.gov This could lead to several novel applications:

Enhanced Safety Profile: First-generation SERMs like Tamoxifen have been linked to an increased risk of uterine cancer due to their partial agonist activity in the endometrium. nih.govoup.com A deuterated version of a SERM could be designed to minimize the formation of metabolites responsible for this uterine stimulation, potentially creating a safer alternative for long-term breast cancer therapy or prevention. nih.gov

Improved Bone-Sparing Effects: For SERMs used in osteoporosis, such as Raloxifene and Ospemifene, deuteration could enhance their metabolic stability, leading to more sustained estrogenic action in bone tissue. nih.govnih.gov This could potentially improve efficacy in preventing bone loss or allow for lower or less frequent dosing, improving patient compliance. nih.gov

Novel Neurological and Cardiovascular Indications: The therapeutic potential of SERMs in neurodegenerative and cardiovascular diseases is an area of active research. nih.gov However, the clinical utility of existing SERMs may be limited by their pharmacokinetic properties or off-target effects. A deuterated SERM with an optimized PK profile could achieve more stable and effective concentrations in the brain or cardiovascular tissues, potentially unlocking new therapeutic applications in these areas.

The development of new deuterated SERMs is moving beyond simply modifying existing drugs. Researchers are now incorporating deuterium early in the discovery process to design novel chemical entities with tailored properties from the ground up. nih.govmdpi.comajchem-a.com

Computational Modeling and Simulation Aided by Labeled Compound Data

Computational chemistry and in silico modeling are now integral to modern drug discovery, enabling researchers to predict a compound's properties and interactions before it is even synthesized. nih.govbioscipublisher.comresearchgate.net The accuracy and predictive power of these models, however, are highly dependent on the quality of the experimental data used to build and validate them. mdpi.com

This is where labeled compounds like Ospemifene-d4 play a crucial role, creating a powerful feedback loop between experimental work and computational design. patsnap.com

Model Refinement: The precise in vivo pharmacokinetic data obtained from studies using Ospemifene-d4 (as described in 7.2) provides a "ground truth" for computational models. mdpi.com This data is used to refine the algorithms in PBPK and quantitative structure-activity relationship (QSAR) models, improving their ability to predict the ADME properties of new, hypothetical compounds. asm.orgnih.gov

Guided Simulations: Experimental data can be used to guide and constrain computational simulations. mdpi.com For example, hydrogen-deuterium exchange (HDX) mass spectrometry, a technique that probes the conformational dynamics of a protein when a ligand binds, can provide direct experimental data to guide molecular dynamics simulations. nih.govpnas.org This approach, which has been used to predict the tissue-selective pharmacology of SERMs, helps to focus computational efforts on biologically relevant conformations. pnas.orgpnas.org

Accelerated Design Cycles: By using high-quality experimental data from labeled compounds to improve in silico tools, the drug discovery process becomes more efficient. bioscipublisher.compatsnap.com More reliable computational predictions reduce the number of candidate molecules that need to be synthesized and tested in the lab, saving significant time and resources. researchgate.net This iterative cycle—where experimental data refines computational models, and improved models guide the design of better experiments—is accelerating the development of next-generation deuterated drugs. patsnap.com

Table 2: Synergy Between Labeled Compound Data and Computational Modeling

| Computational Method | Role of Labeled Compound Data (e.g., from Ospemifene-d4) | Desired Outcome |

| PBPK Modeling | Provides precise in vivo PK parameters (Cmax, T1/2, AUC) for model building, validation, and refinement. asm.org | Accurate prediction of drug distribution and concentration in various tissues and patient populations. mdpi.com |

| QSAR | Supplies accurate biological activity and ADME data to train and validate predictive models. nih.govresearchgate.net | Reliable prediction of the properties of new chemical entities before synthesis. |

| Molecular Dynamics | Offers experimental data (e.g., from HDX-MS) that can guide or restrain simulations to explore biologically relevant protein-ligand conformations. mdpi.comnih.gov | Deeper understanding of the molecular basis of drug action and tissue selectivity. |

| Generative AI / Machine Learning | Provides high-quality, curated datasets for training machine learning models to identify novel drug candidates. patsnap.comresearchgate.net | Faster identification of promising lead compounds with desired therapeutic profiles. bioscipublisher.com |

Q & A

Q. How can advanced computational modeling (e.g., molecular dynamics simulations) complement experimental data to predict the isotopic effects of this compound on receptor binding kinetics?

- Methodological Guidance : Perform in silico docking studies using crystal structures of estrogen receptors. Compare binding free energy (ΔG) between d4 and d0 forms via molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) calculations. Validate predictions with surface plasmon resonance (SPR) assays to measure real-time binding kinetics .

Key Considerations for Data Presentation

- Tables : Include raw data (e.g., isotopic purity percentages, kinetic parameters) in appendices, with processed data (means ± SD) in the main text .

- Contradictions : Explicitly discuss discordant results in the "Discussion" section, proposing hypotheses for variability (e.g., methodological differences, sample heterogeneity) .

- Ethical Reporting : Avoid data manipulation; disclose all negative or inconclusive findings to prevent publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.